1-Naphthyl ether
CAS No.: 607-52-3
Cat. No.: VC14276478
Molecular Formula: C20H14O
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 607-52-3 |
|---|---|
| Molecular Formula | C20H14O |
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 1-naphthalen-1-yloxynaphthalene |
| Standard InChI | InChI=1S/C20H14O/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
| Standard InChI Key | ARNKHYQYAZLEEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC4=CC=CC=C43 |
Introduction
Synthesis of 1-Naphthyl Ether
The Williamson ether synthesis is the most reliable method for preparing 1-naphthyl ether. This two-step reaction involves the deprotonation of 1-naphthol to form a naphthoxide ion, followed by nucleophilic substitution with an alkyl halide.
Reaction Mechanism and Conditions
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Deprotonation: 1-Naphthol reacts with a strong base, typically sodium hydroxide (NaOH), in ethanol to form the naphthoxide ion.
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Alkylation: The naphthoxide ion undergoes an SN₂ reaction with ethyl bromide, yielding 1-naphthyl ether.
Experimental Protocol (adapted from ):
| Reagent | Role | Quantity |
|---|---|---|
| 1-Naphthol | Starting material | 150 mg |
| Ethyl bromide | Alkylating agent | 0.15 mL |
| NaOH | Base | 87 mg |
| Ethanol | Solvent | 2.5 mL |
The reaction is conducted under reflux at 78°C for 10–15 minutes. Purification involves vacuum filtration and recrystallization from ethanol.
Industrial Considerations
Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate the reaction.
Physical and Chemical Properties
1-Naphthyl ether exhibits properties typical of aromatic ethers, though specific data remain limited in published literature.
Structural and Solubility Characteristics
| Property | Value/Description |
|---|---|
| Molecular weight | 172.22 g/mol |
| Boiling point | Estimated >250°C (decomposes) |
| Solubility in water | Insoluble |
| Solubility in ethanol | Highly soluble |
The naphthalene core contributes to UV absorption at 254 nm, facilitating detection via HPLC-UV .
Stability and Reactivity
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Thermal Stability: Stable under ambient conditions but may decompose at elevated temperatures (>200°C).
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Chemical Reactivity: Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 4-position of the naphthalene ring.
Applications in Research and Industry
Organic Synthesis
1-Naphthyl ether functions as a precursor in synthesizing complex molecules. For example:
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Coupling Reactions: Used in Ullmann-type couplings to form biaryl structures.
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Protecting Groups: The ethoxy group can temporarily protect hydroxyl functionalities during multistep syntheses.
Material Science
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Polymer Additives: Acts as a plasticizer in polyvinyl chloride (PVC) to improve flexibility.
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Liquid Crystals: Derivatives of 1-naphthyl ether exhibit mesogenic properties suitable for display technologies.
| Hazard | Precautionary Measure |
|---|---|
| Flammability | Store away from open flames |
| Skin irritation | Use nitrile gloves and goggles |
| Inhalation risk | Work in a fume hood |
Disposal Guidelines
Residual 1-naphthyl ether should be neutralized with dilute acetic acid before disposal as hazardous waste.
Analytical Characterization
Chromatographic Methods
| Technique | Application |
|---|---|
| Gas Chromatography (GC) | Purity assessment (retention time: ~8.2 min) |
| HPLC-UV | Quantification (λ = 254 nm) |
Spectroscopic Identification
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¹H NMR (CDCl₃): δ 1.42 (t, 3H, –CH₂CH₃), 3.98 (q, 2H, –OCH₂–), 7.2–8.2 (m, 7H, aromatic).
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IR (KBr): 1240 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (aromatic C=C).
Future Directions
Further research is needed to explore:
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Catalytic Applications: As a ligand in transition-metal catalysis.
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Biological Activity: Screening for antimicrobial or anticancer properties.
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